5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline
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Overview
Description
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetamidophenol and 8-amino-6-methoxyquinoline.
Formation of Intermediate: The first step involves the reaction of 4-acetamidophenol with a suitable halogenating agent to form 4-acetamidophenyl halide.
Nucleophilic Substitution: The 4-acetamidophenyl halide is then subjected to nucleophilic substitution with 8-amino-6-methoxyquinoline in the presence of a base such as potassium carbonate. This step results in the formation of the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: A precursor in the synthesis of the compound.
8-Amino-6-methoxyquinoline: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetamidophenoxy and amino-methoxyquinoline moieties makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
CAS No. |
63460-39-9 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[4-(8-amino-6-methoxyquinolin-5-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-11(22)21-12-5-7-13(8-6-12)24-18-14-4-3-9-20-17(14)15(19)10-16(18)23-2/h3-10H,19H2,1-2H3,(H,21,22) |
InChI Key |
CMKLFULUOBYXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)N)OC |
Origin of Product |
United States |
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